
2-Formyl-6-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H4F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.
Métodos De Preparación
The synthesis of 2-Formyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is typically carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can then be further processed to obtain the desired product .
Análisis De Reacciones Químicas
2-Formyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Formyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparación Con Compuestos Similares
2-Formyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
2-Formyl-6-methyl-nicotinic acid: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)nicotinic acid:
2-Formyl-nicotinic acid: Does not have the trifluoromethyl group, leading to differences in lipophilicity and biological activity .
Propiedades
Fórmula molecular |
C8H4F3NO3 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
2-formyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-4(7(14)15)5(3-13)12-6/h1-3H,(H,14,15) |
Clave InChI |
ORXLYQWKCVAUIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


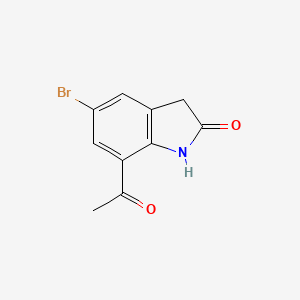
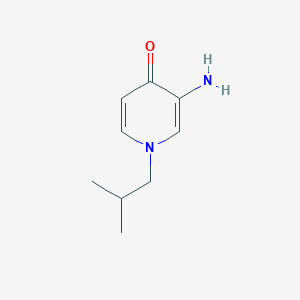


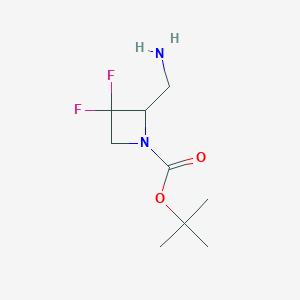
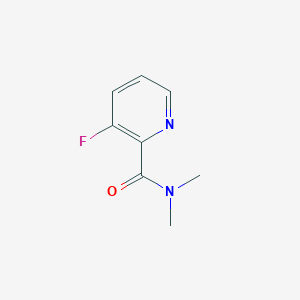




![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
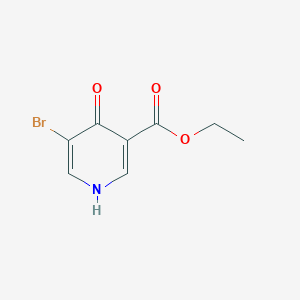
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
